4,7-Difluoroindolin-2-one

Medicinal Chemistry Physicochemical Properties LogP

Medicinal chemists optimizing oxindole leads for solubility often encounter lipophilic candidates with poor PK profiles. 4,7-Difluoroindolin-2-one (CAS 247564-58-5) directly addresses this with its distinct 4,7-difluoro substitution pattern. - Uniquely low calculated LogP (-0.659) contrasts with 5-/6-fluoro analogs, prioritizing aqueous solubility. - Predicted enhanced metabolic stability over non-fluorinated indolin-2-one for longer half-lives. - Low PSA (29.43 Ų) suggests maintained cell permeability. Supplied with rigorous batch-level QC for reliable library synthesis.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
Cat. No. B12328343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Difluoroindolin-2-one
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2NC1=O)F)F
InChIInChI=1S/C8H5F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)
InChIKeyBANNZFSPNGSDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Difluoroindolin-2-one: Properties and Procurement


4,7-Difluoroindolin-2-one (CAS 247564-58-5) is a fluorinated derivative of the privileged oxindole scaffold, with a molecular formula of C8H5F2NO and a molecular weight of 169.13 g/mol [1]. This compound is characterized by the presence of two fluorine atoms at the 4- and 7-positions of the indolin-2-one core, which imparts distinct physicochemical properties, including a calculated LogP of -0.659 and a topological polar surface area (PSA) of 29.43 Ų [2].

Scaffold Type
Fluorinated oxindole building block
Selection Logic
4,7-difluoro regioisomer for hydrophilic lead optimization
Use Context
Medicinal chemistry synthesis and focused library design

Why 4,7-Difluoroindolin-2-one Is Irreplaceable


The specific 4,7-difluoro substitution pattern on the oxindole core is not interchangeable with other regioisomers or the unsubstituted parent compound. This is because the electronic and steric effects of fluorine atoms at these positions are unique and directly influence key molecular properties such as lipophilicity, hydrogen-bonding capability, and metabolic stability. As a result, substituting 4,7-difluoroindolin-2-one with a different fluorinated analog like 5-fluorooxindole or 4,5-difluoroindolin-2-one, or the non-fluorinated indolin-2-one, would lead to an entirely different compound with a distinct physicochemical profile and, consequently, divergent biological and pharmacokinetic behavior [1][2].

Target Compound
4,7-Difluoroindolin-2-one — unique electronic and steric profile from fluorines flanking the lactam nitrogen and alpha-carbon
vs
Common Substitutes
5-Fluoro, 6-fluoro, or 4,5-difluoro regioisomers shift LogP by 1.8–2.3 units and alter reactivity; unsubstituted indolin-2-one lacks metabolic stability context
Regioisomer substitution may alter hydrogen-bonding capacity, metabolic stability, and synthetic derivatization pathways. Similar CAS does not indicate interchangeable scaffold.

Quantitative Evidence: 4,7-Difluoroindolin-2-one vs Analogs


Enhanced Hydrophilicity vs Other Oxindoles

The 4,7-difluoro substitution pattern results in a calculated LogP of -0.659, which is significantly lower (more hydrophilic) than the unsubstituted indolin-2-one (LogP 1.2) and other fluorinated regioisomers like 4,5-difluoroindolin-2-one (LogP 1.6) [1][2][3]. This deviation from the typical lipophilicity-enhancing effect of aromatic fluorine is a direct consequence of the unique electronic environment created by fluorine atoms flanking the lactam nitrogen and alpha-carbon [4]. In contrast, 5-fluoroindolin-2-one and 6-fluoroindolin-2-one have calculated LogP values in the range of 1.6 to 1.8 [5].

LogP vs Analogs
Cross-study comparable
LogP = −0.659
1.86–2.26 units lower than comparators
Supports aqueous solubility differentiation
Calculated values; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties LogP Fluorine Chemistry

PSA Retention with High Hydrophilicity

Despite the significant shift in lipophilicity (LogP -0.659), the topological polar surface area (PSA) of 4,7-difluoroindolin-2-one (29.43 Ų) remains nearly identical to that of the unsubstituted indolin-2-one (29.1 Ų) and 4,5-difluoroindolin-2-one (29.1 Ų) [1][2][3]. This is in contrast to the typical trade-off where increased hydrophilicity is accompanied by a higher PSA. The conservation of a low PSA, a key descriptor for cell permeability, while achieving a negative LogP is a rare and valuable combination.

PSA Retention
Cross-study comparable
PSA = 29.43 Ų
Within 0.33 Ų of non-fluorinated parent
Low PSA conserved despite hydrophilicity gain
May support cell-permeability screening context
Drug Design Physicochemical Properties PSA ADME

Metabolic Stability Advantage of Fluorination

Fluorination of aromatic rings is a well-established strategy to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. In the context of the oxindole scaffold, studies on 3-fluorooxindoles have demonstrated that substitutions on the aromatic ring significantly affect the rate of racemization and, by extension, configurational and metabolic stability [2]. While a direct, head-to-head metabolic stability comparison of 4,7-difluoroindolin-2-one against its non-fluorinated parent is not publicly available, the extensive literature on fluorine's role in medicinal chemistry strongly supports the inference that the 4,7-difluoro substitution pattern will confer enhanced metabolic stability compared to the unsubstituted indolin-2-one [3].

Metabolic Stability
Class-level inference
Predicted enhanced stability vs unsubstituted oxindole
No direct head-to-head data available
Class-level fluorination benefit; data to verify
Inferred from medicinal chemistry SAR literature
Drug Metabolism Pharmacokinetics Fluorine Chemistry Oxindole

Versatile Building Block for Fluorinated Libraries

The 4,7-difluoroindolin-2-one scaffold is a valuable synthetic intermediate. Its unique substitution pattern allows for further regioselective functionalization that is not possible with other isomers. For instance, the presence of fluorine atoms can direct electrophilic aromatic substitution or metalation reactions, enabling the construction of more complex molecules [1]. The compound has been used as a key starting material in the synthesis of novel fluorinated anticancer agents, where it was incorporated into a series of compounds that demonstrated potent in vitro activity [2]. While a direct yield comparison for a specific transformation is not available, its established use in peer-reviewed synthetic methodologies underscores its practical value as a differentiated building block.

Synthetic Versatility
Supporting evidence
Demonstrated building block in fluorinated agent synthesis
Quantitative yield data not reported
Supports utility for focused library construction
Peer-reviewed methodology; regioisomer-specific reactivity
Organic Synthesis Building Block Fluorine Chemistry Medicinal Chemistry

Key Application Scenarios for 4,7-Difluoroindolin-2-one


Hydrophilic Lead Optimization in Medicinal Chemistry

When optimizing a lead series derived from an oxindole scaffold, the unusually low LogP (-0.659) of 4,7-difluoroindolin-2-one makes it the preferred starting point for projects where improving aqueous solubility is a primary objective [1]. This contrasts with the use of 5-fluoro or 6-fluoro analogs, which typically increase lipophilicity. The compound's low PSA also suggests it may maintain adequate cell permeability, a common challenge when introducing hydrophilicity.

Design of Metabolically Stable Chemical Probes

For the development of chemical probes intended for cellular or in vivo studies, metabolic stability is paramount. Based on established class-level behavior of fluorinated heterocycles, 4,7-difluoroindolin-2-one is predicted to offer a significant advantage in metabolic stability over its non-fluorinated parent, indolin-2-one [2]. This makes it a superior choice for generating tool compounds with longer half-lives and more predictable pharmacokinetics.

Synthesis of Fluorinated Small-Molecule Libraries

As a demonstrated building block in the synthesis of novel anticancer agents, 4,7-difluoroindolin-2-one is a valuable reagent for medicinal chemistry groups building focused libraries of fluorinated compounds [3]. Its unique substitution pattern offers access to chemical space that is inaccessible from other, more common oxindole isomers, thereby enabling the exploration of novel structure-activity relationships (SAR).

Application
Selection Property
Validation Focus
Hydrophilic lead optimization
Low LogP with retained low PSA
Aqueous solubility and permeability assay context
Metabolically stable probe design
Fluorine-blocked oxidative metabolism sites
Stability comparison vs non-fluorinated parent
Fluorinated library synthesis
Regioselective derivatization potential
SAR exploration of novel chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Difluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.